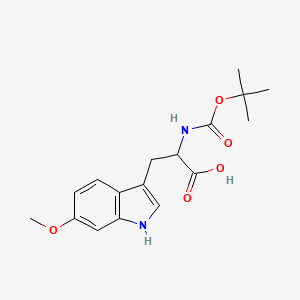
5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a 5-chloro and 2-(cyclopropylmethoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Chlorination: The nicotinaldehyde undergoes chlorination at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopropylmethoxylation: The chlorinated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the cyclopropylmethoxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 5-Chloro-2-(cyclopropylmethoxy)nicotinic acid.
Reduction: 5-Chloro-2-(cyclopropylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and cyclopropylmethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)nicotinaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(methoxy)nicotinaldehyde: Lacks the cyclopropyl group.
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde: Has a benzene ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde is unique due to the presence of both the chlorine atom and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
5-chloro-2-(cyclopropylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChIキー |
OSYUDCGABOMSRF-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


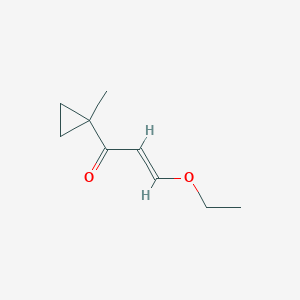
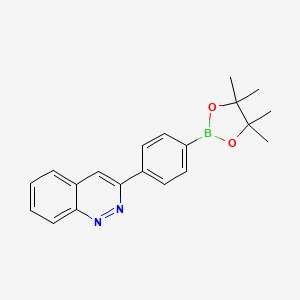
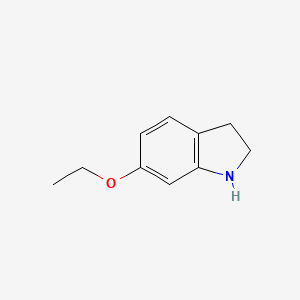
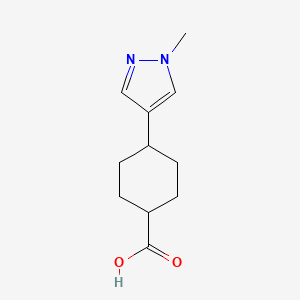


![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
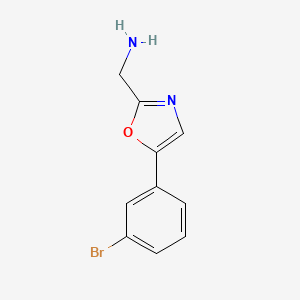
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)

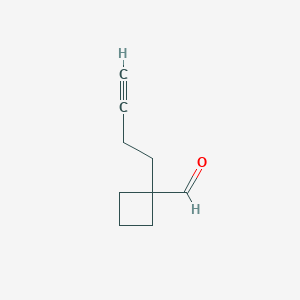
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B13340216.png)
